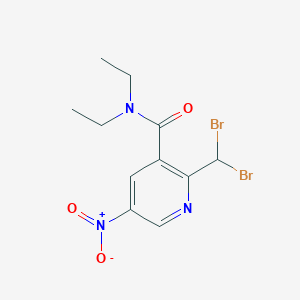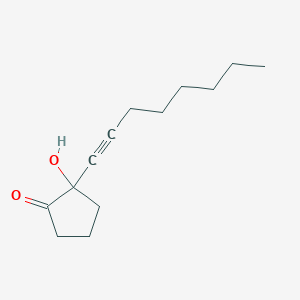
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one typically involves the reaction of cyclopentanone with an appropriate alkyne, such as 1-octyne, in the presence of a catalyst. One common method is the use of a base-catalyzed addition of the alkyne to the cyclopentanone, followed by oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the addition of the alkyne to the cyclopentanone ring.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(oct-1-YN-1-YL)cyclopentan-1-one or 2-carboxy-2-(oct-1-YN-1-YL)cyclopentan-1-one.
Reduction: Formation of 2-Hydroxy-2-(oct-1-EN-1-YL)cyclopentan-1-one or 2-Hydroxy-2-(octyl)cyclopentan-1-one.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-cyclopenten-1-one: Similar structure but lacks the octynyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Contains a methyl group instead of an octynyl group.
2-Hydroxy-3-ethyl-2-cyclopenten-1-one: Contains an ethyl group instead of an octynyl group.
Uniqueness
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is unique due to the presence of the long alkyne chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
58149-16-9 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-hydroxy-2-oct-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h15H,2-6,8-9,11H2,1H3 |
Clave InChI |
ZXFWLYFWFCYBEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC1(CCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
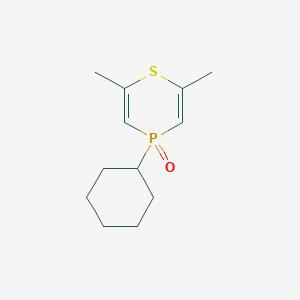

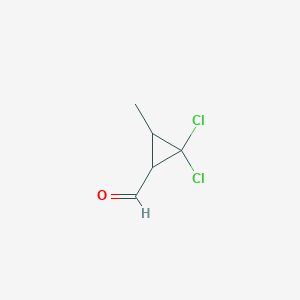

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
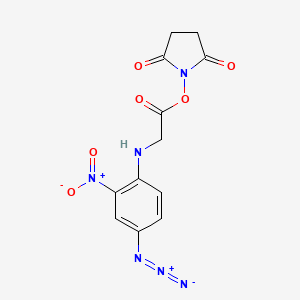
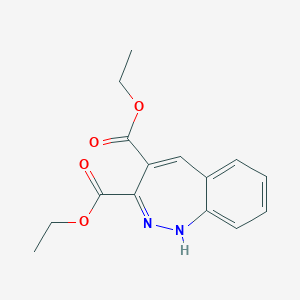
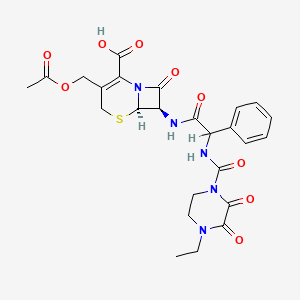
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
